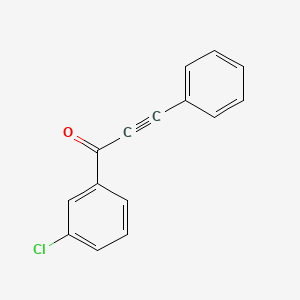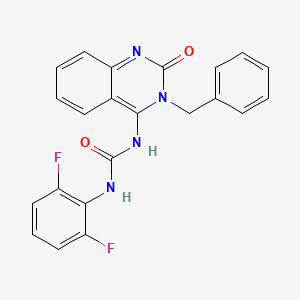
1-Benzyl-7-methyl-3,4-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-7-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by a benzyl group attached to the nitrogen atom and a methyl group at the 7th position of the 3,4-dihydroisoquinoline skeleton. It has a molecular formula of C17H17N and a molecular weight of 235.32 g/mol .
Méthodes De Préparation
The synthesis of 1-Benzyl-7-methyl-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for the efficient production of the desired compound. Another approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Analyse Des Réactions Chimiques
1-Benzyl-7-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which can further react to produce various derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl position, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents such as sodium borohydride (NaBH4) and chiral catalysts . Major products formed from these reactions include various N-alkylated and substituted derivatives of 3,4-dihydroisoquinoline .
Applications De Recherche Scientifique
1-Benzyl-7-methyl-3,4-dihydroisoquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Benzyl-7-methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby exerting neuroprotective effects . Additionally, the compound’s structure allows it to interact with hydrophobic pockets in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
1-Benzyl-7-methyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1-Substituted-3,4-dihydroisoquinolines: These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom and other positions on the ring.
Tetrahydroisoquinolines: These compounds have a fully saturated ring system and exhibit different chemical and biological properties.
N-Benzyl tetrahydroisoquinolines: These compounds are known for their antineuroinflammatory properties and are used in the development of therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Propriétés
Formule moléculaire |
C17H17N |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
1-benzyl-7-methyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C17H17N/c1-13-7-8-15-9-10-18-17(16(15)11-13)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
Clé InChI |
HBGAYZOSLUXRRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCN=C2CC3=CC=CC=C3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[4-(benzyloxy)phenyl]carbamate](/img/structure/B14126924.png)
![2-(1-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenol](/img/structure/B14126931.png)

![(2E)-2-[4-(dimethylamino)benzylidene]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B14126941.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14126943.png)

![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)




![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)
